2-Chloro-1-(3-(ethoxymethyl)piperidin-1-yl)propan-1-one

Description

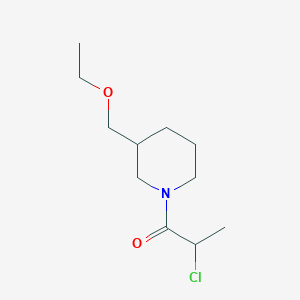

Chemical Name: 2-Chloro-1-(3-(ethoxymethyl)piperidin-1-yl)propan-1-one Molecular Formula: C₁₁H₂₀ClNO₂ Molecular Weight: 233.735 g/mol CAS Number: 2002054-55-7 Structure: The compound features a piperidine ring substituted at the 3-position with an ethoxymethyl group (-CH₂-O-C₂H₅) and a propan-1-one moiety with a chlorine atom at the 2-position. The ethoxymethyl group introduces both lipophilic and electron-donating properties, while the chloro-propanone moiety enhances electrophilicity, making it reactive in nucleophilic substitution reactions .

Applications: Primarily utilized as a research chemical in medicinal chemistry for synthesizing bioactive molecules.

Properties

IUPAC Name |

2-chloro-1-[3-(ethoxymethyl)piperidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20ClNO2/c1-3-15-8-10-5-4-6-13(7-10)11(14)9(2)12/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOXGTMMGUCMPLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCCN(C1)C(=O)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-1-(3-(ethoxymethyl)piperidin-1-yl)propan-1-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a chlorinated propanone moiety, a piperidine ring, and an ethoxymethyl substituent, which contribute to its unique pharmacological properties.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C11H20ClNO2

- Molecular Weight : 233.73 g/mol

- CAS Number : 2097984-11-5

The presence of the chlorine atom and the piperidine ring enhances the compound's reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's structure allows it to modulate biochemical pathways, which may lead to therapeutic effects in various conditions.

Anticancer Potential

Emerging studies suggest that derivatives of piperidine can inhibit cancer cell proliferation. For instance, compounds that share structural features with this compound have been investigated for their ability to target cancer pathways, including the Hedgehog signaling pathway, which is crucial in various malignancies .

Case Studies and Research Findings

A study focused on piperidine derivatives demonstrated significant anticancer activity through the inhibition of specific signaling pathways. While direct studies on this particular compound are sparse, the implications from related research suggest that it may possess similar properties.

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Chloro-1-(piperidin-1-yl)propan-1-one | Lacks ethoxymethyl group | Anticancer properties reported |

| 2-Chloro-1-(4-(methylpyrazolyl)piperidin-1-yl)propan-1-one | Contains pyrazole ring | Antimicrobial activity observed |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Insights

Substituent Effects: The ethoxymethyl group on the target compound’s piperidine ring increases lipophilicity compared to dimethyl (C₁₀H₁₉ClNO, ) or ethyl (C₉H₁₇ClN₂O, ) substituents. This may enhance membrane permeability in biological systems. Piperazine vs. Piperidine: Piperazine derivatives (e.g., C₉H₁₇ClN₂O, ) introduce an additional nitrogen atom, improving hydrogen-bonding capacity and aqueous solubility.

Reactivity: The 2-chloropropanone moiety in the target compound is a reactive site for nucleophilic substitution, similar to 2-chloroethanone derivatives (e.g., C₂₂H₂₄ClNO, ). However, steric hindrance from bulky substituents (e.g., diphenyl groups in ) may slow reaction kinetics.

Pharmacological Potential: Piperidine and piperazine derivatives are recurrent motifs in drug discovery. For example, Tolperisone impurities (e.g., 2-methyl-1-(3-methylphenyl)-3-(piperidin-1-yl)propan-1-one hydrochloride, ) highlight the relevance of such scaffolds in muscle relaxants. The target compound’s ethoxymethyl group could modulate receptor binding compared to Tolperisone’s methylphenyl substituents.

Synthetic Utility :

- Many analogs (e.g., ) are marketed as building blocks, suggesting the target compound’s utility in constructing diverse heterocycles. Chloroacetyl chloride is a common reagent in synthesizing such derivatives (e.g., ).

Preparation Methods

General Synthetic Route

The synthesis of 2-Chloro-1-(3-(ethoxymethyl)piperidin-1-yl)propan-1-one typically proceeds via the acylation of a substituted piperidine with a chlorinated acyl chloride. The key steps are:

- Starting Materials : 3-(ethoxymethyl)piperidine and 2-chloropropanoyl chloride.

- Reaction Type : Nucleophilic acyl substitution where the secondary amine nitrogen of the piperidine attacks the electrophilic carbonyl carbon of the acyl chloride.

- Base Usage : A tertiary amine base such as triethylamine is commonly employed to neutralize the hydrochloric acid generated during the reaction.

- Solvent : Anhydrous dichloromethane (DCM) or similar aprotic solvents are used.

- Temperature Control : The reaction is typically conducted under cooled conditions (e.g., 0°C) to control the reaction rate and minimize side reactions.

- Purification : Post-reaction, the mixture is washed with water, brine, dried over sodium sulfate, filtered, and concentrated. Further purification is usually done by silica gel column chromatography.

Detailed Synthetic Procedure

| Step | Description |

|---|---|

| 1 | Dissolve 3-(ethoxymethyl)piperidine (1.0 equivalent) in anhydrous DCM under inert atmosphere. |

| 2 | Cool the solution to 0°C using an ice bath. |

| 3 | Add triethylamine (1.1 equivalents) to the solution to act as a base. |

| 4 | Slowly add 2-chloropropanoyl chloride (1.0 equivalent) dropwise while maintaining 0°C. |

| 5 | Stir the reaction mixture at 0°C for 1-2 hours, monitoring progress by TLC or HPLC. |

| 6 | Quench the reaction by adding water and separate the organic layer. |

| 7 | Wash the organic layer with saturated sodium bicarbonate solution and brine to remove impurities. |

| 8 | Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. |

| 9 | Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., gradient of ethyl acetate in hexanes). |

| 10 | Collect the fractions containing the pure product and remove solvents to yield the final compound as a colorless oil or solid. |

This procedure is adapted from analogous acylation reactions of piperidine derivatives and optimized for this specific compound.

Reaction Mechanism Insights

The mechanism involves nucleophilic attack of the nitrogen atom on the electrophilic carbonyl carbon of 2-chloropropanoyl chloride, forming a tetrahedral intermediate. This intermediate collapses, expelling chloride ion and generating the amide bond. The presence of triethylamine scavenges the released HCl, preventing protonation of the amine and side reactions.

Optimization Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Anhydrous dichloromethane (DCM) | Aprotic solvent stabilizes intermediates |

| Temperature | 0°C to room temperature | Lower temp reduces side reactions |

| Reaction Time | 1-2 hours | Monitored by TLC/HPLC for completion |

| Base | Triethylamine (1.1 equiv.) | Neutralizes HCl, promotes reaction |

| Purification Method | Silica gel chromatography | Gradient elution with ethyl acetate/hexanes |

Careful control of these parameters ensures high purity and yield.

Comparative Data Table of Related Piperidine Derivatives Synthesis

Research Findings on Preparation

- The reaction is typically high yielding (>70%) when conducted under anhydrous and inert conditions.

- The ethoxymethyl group on the piperidine ring enhances solubility and may influence the reactivity of the amine during acylation.

- Side reactions such as hydrolysis of acyl chloride or over-acylation are minimized by temperature control and stoichiometric balance.

- Purity and identity are confirmed by NMR, mass spectrometry, and chromatographic techniques.

Summary Table of Preparation Method

| Aspect | Details |

|---|---|

| Reaction Type | Nucleophilic acyl substitution |

| Key Reactants | 3-(ethoxymethyl)piperidine, 2-chloropropanoyl chloride |

| Solvent | Anhydrous dichloromethane (DCM) |

| Base | Triethylamine |

| Temperature | 0°C (ice bath) to room temperature |

| Reaction Time | 1-2 hours |

| Purification | Silica gel chromatography |

| Yield | Typically >70% (dependent on optimization) |

| Characterization | NMR, MS, HPLC |

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-Chloro-1-(3-(ethoxymethyl)piperidin-1-yl)propan-1-one?

Answer:

The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution reactions. For example:

- Step 1: React 3-(ethoxymethyl)piperidine with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions to form the ketone backbone.

- Step 2: Purify the product via column chromatography (silica gel, ethyl acetate/hexane eluent) to remove unreacted reagents and by-products.

- Key considerations: Optimize reaction temperature (60–80°C) and solvent polarity (e.g., dichloromethane) to enhance yield .

Basic: Which spectroscopic techniques are optimal for structural confirmation of this compound?

Answer:

- NMR spectroscopy : Use ¹H/¹³C NMR to confirm the ethoxymethyl group (δ ~3.4–3.6 ppm for OCH₂CH₃) and piperidine ring protons (δ ~1.5–2.8 ppm) .

- Mass spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H]⁺ at m/z 260.12) and fragmentation patterns.

- IR spectroscopy : Identify the carbonyl stretch (~1700 cm⁻¹) and C-Cl bond (~650 cm⁻¹) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

- Catalyst screening : Test alternative Lewis acids (e.g., BF₃·Et₂O) to reduce side reactions .

- Solvent optimization : Use aprotic solvents (e.g., THF) to stabilize intermediates.

- Temperature control : Employ microwave-assisted synthesis for faster reaction kinetics and reduced decomposition .

- Purification : Use preparative HPLC with a C18 column for high-purity isolation (>98%) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:

- Purity validation : Ensure compound purity (>95%) via HPLC and elemental analysis to exclude confounding effects from impurities .

- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (e.g., DMSO concentration ≤0.1%).

- Structural analogs : Compare activity with derivatives (e.g., 2-chloro-1-(4-cyclobutylpiperazin-1-yl)propan-1-one) to isolate substituent effects .

Advanced: What computational methods assist in predicting the compound’s reactivity or bioactivity?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict electrophilic/nucleophilic sites (e.g., carbonyl carbon reactivity) .

- Molecular docking : Screen against targets like GABA receptors using AutoDock Vina to hypothesize binding modes .

- QSAR modeling : Use descriptors (e.g., logP, polar surface area) to correlate structure with pharmacokinetic properties .

Basic: What are common chemical reactions involving this compound?

Answer:

- Reduction : Convert the ketone to a secondary alcohol using NaBH₄ in methanol .

- Nucleophilic substitution : Replace the chlorine atom with amines (e.g., piperazine) under basic conditions (K₂CO₃, DMF) .

- Hydrolysis : React with aqueous NaOH to form carboxylic acid derivatives .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Answer:

- Substituent variation : Synthesize analogs with modified piperidine substituents (e.g., ethoxymethyl vs. methyl) .

- In vitro assays : Test cytotoxicity (MTT assay) and receptor affinity (radioligand binding) across analogs.

- Data analysis : Use multivariate regression to identify critical structural features (e.g., ethoxymethyl enhances blood-brain barrier penetration) .

Basic: What are key considerations for crystallographic analysis using SHELX software?

Answer:

- Data collection : Use a high-resolution diffractometer (Mo-Kα radiation, λ = 0.71073 Å) and refine with SHELXL .

- Refinement steps : Apply anisotropic displacement parameters for non-H atoms and validate via R-factor convergence (<5%).

- Validation tools : Check for voids and hydrogen bonding patterns using PLATON .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.